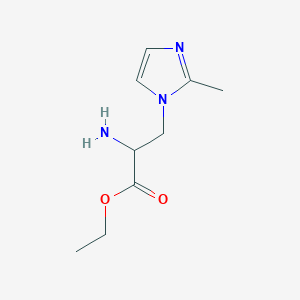
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is an organic compound featuring a unique structure that combines an indene moiety with a propenoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Hydrogenation: Indene is hydrogenated to produce 2,3-dihydroindene.
Alkylation: The 2,3-dihydroindene undergoes alkylation with a suitable alkyl halide to introduce the prop-2-enoic acid group.
Oxidation: The final step involves the oxidation of the alkylated product to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenoic acid group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in anti-inflammatory and anticancer research.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often include modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Indene: The parent hydrocarbon, lacking the propenoic acid group.
2,3-Dihydroindene: The hydrogenated form of indene.
Cinnamic Acid: Similar structure with a phenyl group instead of the indene moiety.
Uniqueness: 2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is unique due to its combination of the indene and propenoic acid functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Propiedades
Número CAS |
195071-09-1 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O2/c1-8(12(13)14)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,1,6-7H2,(H,13,14) |
Clave InChI |
AOHOFEXMHIGKCV-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1CCC2=CC=CC=C12)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
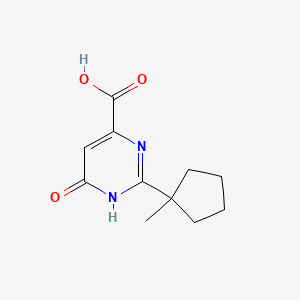
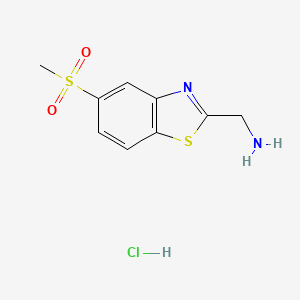

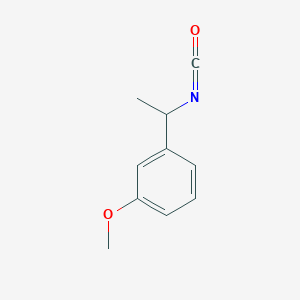

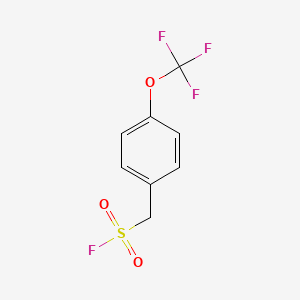

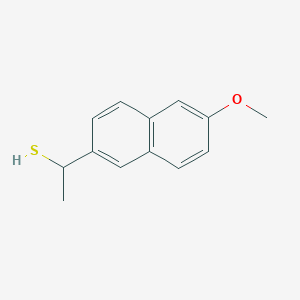

![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
